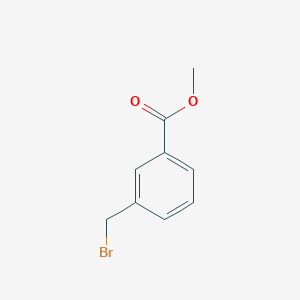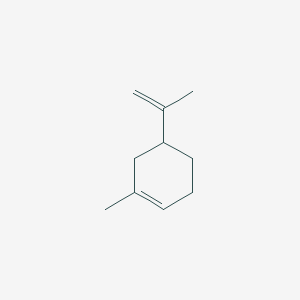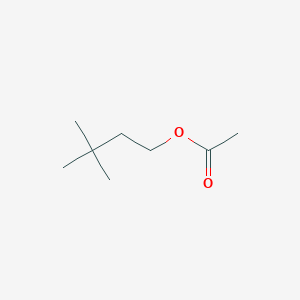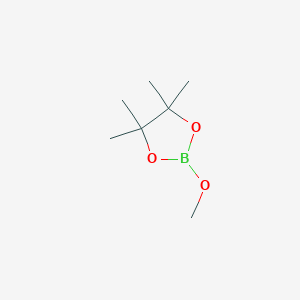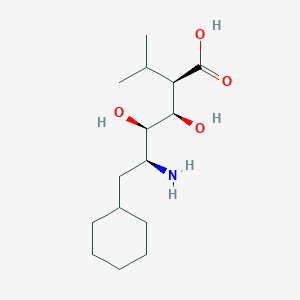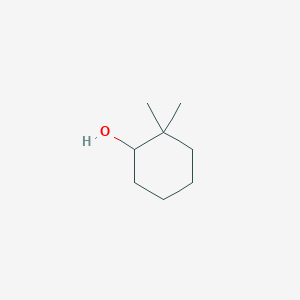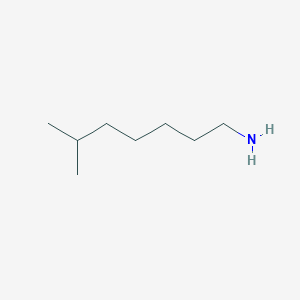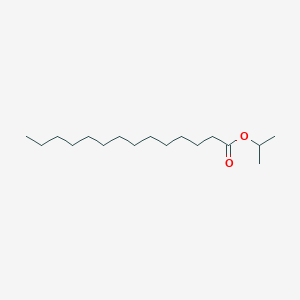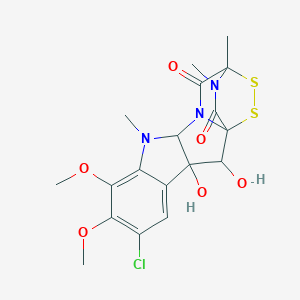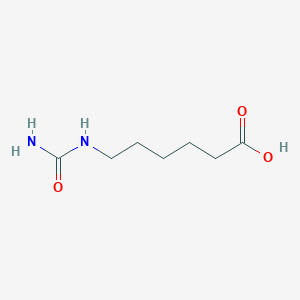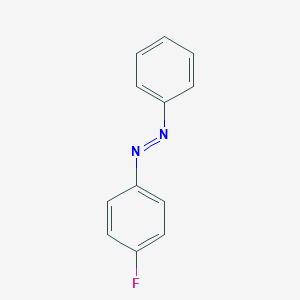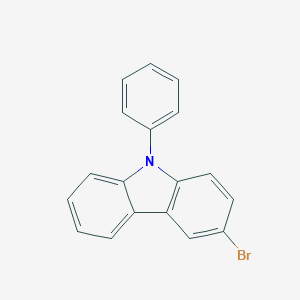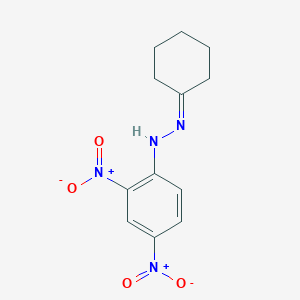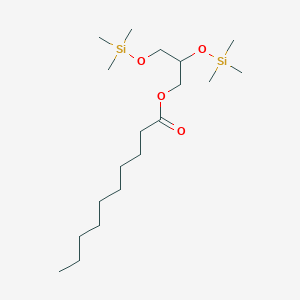
2,3-Bis(trimethylsilyloxy)propyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(trimethylsilyloxy)propyl decanoate (BTSPD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2,3-Bis(trimethylsilyloxy)propyl decanoate acts as a prodrug by releasing the active drug in vivo through hydrolysis. The compound is hydrolyzed by esterases present in the body to release the active drug. The hydrolysis rate can be controlled by modifying the structure of the prodrug, thereby providing a means to control the release rate of the active drug.
Biochemische Und Physiologische Effekte
2,3-Bis(trimethylsilyloxy)propyl decanoate has been shown to have minimal toxicity and is generally well-tolerated in vivo. Studies have shown that the compound is rapidly hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. The compound has also been shown to have minimal effect on the body's biochemical and physiological processes, making it an ideal prodrug for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(trimethylsilyloxy)propyl decanoate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and ability to control the release rate of the active drug. However, the compound has several limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, particularly for intravenous administration.
Zukünftige Richtungen
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl decanoate, including the development of new prodrugs based on the compound for drug delivery applications. The compound could also be used as a monomer for the synthesis of new polymers with unique properties. Additionally, the compound could be further modified to improve its solubility in aqueous solutions, thereby increasing its potential for use in drug delivery applications. Finally, further studies could be conducted to explore the potential of the compound in other fields, such as surface modification and materials science.
Synthesemethoden
2,3-Bis(trimethylsilyloxy)propyl decanoate can be synthesized using a variety of methods, including the reaction of 2,3-epoxypropyl decanoate with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Another method involves the reaction of 2,3-dihydroxypropyl decanoate with trimethylsilyl chloride in the presence of a base. The resulting product is a colorless liquid with a molecular weight of 424.8 g/mol.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(trimethylsilyloxy)propyl decanoate has been extensively studied for its potential applications in various fields, including drug delivery, surface modification, and polymer synthesis. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a prodrug for the delivery of hydrophobic drugs. The compound can be easily hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. In surface modification, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used to modify the surface properties of various materials, including glass, silicon, and metal. The compound can be easily attached to the surface of these materials, thereby improving their hydrophobicity and biocompatibility. In polymer synthesis, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a monomer for the synthesis of various polymers, including polyurethanes and polyesters.
Eigenschaften
CAS-Nummer |
1116-64-9 |
|---|---|
Produktname |
2,3-Bis(trimethylsilyloxy)propyl decanoate |
Molekularformel |
C19H42O4Si2 |
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propyl decanoate |
InChI |
InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)21-16-18(23-25(5,6)7)17-22-24(2,3)4/h18H,8-17H2,1-7H3 |
InChI-Schlüssel |
XTRBTZGYEPNGOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
Decanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




